molecular formula C13H9BrClN3OS B2526397 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-38-2

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide

Cat. No.: B2526397
CAS No.: 866014-38-2
M. Wt: 370.65
InChI Key: NVBRUBFVIONKKQ-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a benzoylthiourea derivative supplied for research purposes. This compound is part of a class of molecules known for their versatile coordination chemistry, acting as ligands that can coordinate to various metal ions through sulfur and oxygen donor atoms . Benzoylthiourea derivatives like this one are investigated for their potential biological activities, which may include anti-inflammatory and antimicrobial properties . The molecular structure, featuring a bromo-substituted benzamide moiety linked to a 2-chloropyridin-3-yl group via a carbamothioyl bridge, provides a foundation for its interaction with biological targets and metal centers. Researchers utilize this compound in exploratory studies within medicinal chemistry and materials science. The product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBRUBFVIONKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloropyridine-3-amine with thiophosgene to form the intermediate 2-chloropyridin-3-yl isothiocyanate.

    Coupling Reaction: The intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms are key sites for nucleophilic substitution:

Bromine Substitution

  • Suzuki-Miyaura Coupling : The bromine undergoes cross-coupling with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane (80°C) .

    • Example product: Biaryl derivatives with retained thiourea functionality .

  • Nucleophilic Aromatic Substitution : Amines (e.g., pyrrolidine) displace bromide in polar aprotic solvents (DMF, 100°C) .

Chlorine Substitution on Pyridine

  • Less reactive than bromine but participates in SNAr reactions with strong nucleophiles (e.g., NaN₃ in DMSO) .

Thiocarbamoyl Group Reactivity

The –NH–C(=S)–N– moiety exhibits unique behavior:

Metal Coordination

  • Forms complexes with transition metals (e.g., Co²⁺, Ni²⁺) via sulfur and pyridinyl nitrogen, as observed in analogous thioureas .

Oxidation/Reduction

  • Oxidation : Treatment with H₂O₂ in acetic acid converts the thiourea to urea .

  • Reduction : NaBH₄ reduces the C=S bond to C–SH .

Hydrogen Bonding and Structural Effects

Intramolecular N–H···O and N–H···S bonds stabilize the molecular conformation, influencing reactivity :

  • Crystal Packing : Stabilized by O–H···S (2.55 Å) and C–H···π interactions .

  • Resonance Effects : Shortened C–N bonds (1.34 Å) in the thiourea core enhance electrophilic character at sulfur .

Computational Insights

DFT studies on analogous thioureas reveal:

  • Third-Order NLO Properties : Static γ amplitudes reach 102.91 × 10⁻³⁶ esu due to charge transfer between bromobenzamide and thiourea groups .

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (4.2–4.5 eV) correlate with stability under oxidative conditions .

Comparative Analysis with Analogues

CompoundKey ReactionUnique FeatureReference
4-Bromo-N-(di-n-propyl-carbamothioyl)-benzamideSNAr with pyrrolidineEnhanced solubility in nonpolar solvents
4-Bromo-N-(pyridin-2-yl)benzamideSuzuki couplingLower thiourea participation
4-Bromo-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamideMetal coordinationBenzoxazole-enhanced π-stacking

Scientific Research Applications

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituents on the pyridine ring, thiourea linkage, or benzamide core. Key comparisons include:

Compound Name Substituent Modifications Key Properties/Applications References
4-Bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide 2-Cl-pyridin-3-yl, Br-benzamide Metal complexation, antitubercular potential
4-Bromo-N-(dimethylcarbamothioyl)benzamide Dimethylcarbamothioyl, Br-benzamide Nickel complex formation, crystallinity studies
N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (76) Thiophene-2-carboxamide, 2-Cl-pyridin-3-yl Antitubercular activity (tested against M. tuberculosis)
4-Bromo-N-[(6-methio-2-oxo-4-thien-2-yl-1,2-dihydropyridine-3-yl)carbamothioyl]benzamide (7c) Thienyl-dihydropyridine, Br-benzamide Higher melting point (203–205°C), distinct IR peaks
2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (79) 2-Cl-benzamide, branched alkyl groups Highest antitubercular activity among analogs
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-MeO-2-NO₂-phenyl, Br-benzamide Comparative crystallographic studies

Key Observations :

  • Steric Hindrance : Bulky substituents (e.g., 6-methio-2-oxo-thienyl in 7c ) reduce molecular flexibility, affecting packing efficiency and melting points .
  • Biological Activity : Derivative 79 outperforms the target compound in antitubercular assays, suggesting that chloro-substituted benzamides with branched alkyl groups improve membrane permeability or target binding .
Spectroscopic and Physicochemical Properties

FT-IR Data :

  • C=O Stretch : Observed at ~1650–1680 cm⁻¹ in all benzoylthiourea derivatives, confirming the benzamide carbonyl .
  • C=S Stretch: ~1500–1510 cm⁻¹, consistent with thiourea moieties. The target compound’s C=S peak (1510 cm⁻¹) aligns with derivatives like 7c but differs from non-brominated analogs (e.g., 1495 cm⁻¹ in 79) due to bromine’s inductive effects .

NMR Data :

  • ¹H NMR : The target compound’s pyridin-3-yl protons resonate at δ 7.5–8.1 ppm, similar to 7c (δ 7.15–8.01 ppm) but distinct from 79 (δ 2.23–7.68 ppm for aliphatic protons) .

Melting Points :

  • The target compound’s melting point (203–205°C for 7c vs. 236–238°C for 7b ) reflects substituent-driven lattice stability. Chlorine and bromine substituents generally increase melting points compared to methyl or methoxy groups .
Crystallographic and Computational Studies
  • Crystal Packing : The target compound’s asymmetric unit (two molecules) differs from 4MNB , which forms hydrogen-bonded dimers via N-H···O interactions. Bromine’s van der Waals radius contributes to tighter packing .
  • DFT Studies : Thiourea derivatives with electron-withdrawing groups (e.g., Br, Cl) show higher dipole moments, enhancing solubility in polar solvents .

Biological Activity

4-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antibacterial, anticancer, and antioxidant agent, making it a candidate for further research and development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C13H9BrClN3OS
Molecular Weight 336.65 g/mol
CAS Number 300670-29-5

The presence of the bromine and chlorine substituents, along with the carbamothioyl group, contributes to the compound's unique reactivity and biological profile.

Antibacterial Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antibacterial properties. A study on various thiourea compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.95μg/mL1.95\,\mu g/mL, showcasing their potential as antibacterial agents .

Anticancer Properties

The compound has shown promise in anticancer studies. Its mechanism of action is thought to involve the inhibition of key enzymes related to cell proliferation. For instance, molecular docking studies have suggested that it interacts with specific amino acid residues in target proteins, potentially leading to decreased cancer cell viability . In vitro studies have shown that related thiourea derivatives can inhibit cancer cell lines with IC50 values ranging from 4.8μg/mL4.8\,\mu g/mL to 20μg/mL20\,\mu g/mL, indicating a robust anticancer effect .

Antioxidant Activity

Antioxidant properties are another area where this compound exhibits activity. The ability to scavenge free radicals has been assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where thiourea derivatives demonstrated significant radical scavenging activity . This property is crucial for mitigating oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors or proteins, altering their function and leading to therapeutic effects.
  • Radical Scavenging : The structure allows it to donate electrons and neutralize free radicals, thus exerting antioxidant effects.

Case Studies

Several case studies have highlighted the efficacy of thiourea derivatives in various biological assays:

  • Study on Antibacterial Activity : A series of acyl thioureas were synthesized and tested against common bacterial strains. The results indicated that certain derivatives had superior inhibition compared to standard antibiotics .
  • Anticancer Evaluation : In vitro assays on human cancer cell lines demonstrated that compounds similar to this compound effectively reduced cell viability through apoptosis induction .

Q & A

Q. How to address thermal decomposition during DSC analysis?

  • Controlled Heating Rates : 5°C/min under N2 atmosphere to observe endothermic peaks (melting: ~205°C) and exothermic decomposition (>250°C) .
  • TGA-DSC Coupling : Correlate mass loss (5% at 220°C) with thermal events to assess stability for formulation .

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